molecular formula C11H9N3O4 B2859085 3-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde CAS No. 1006436-08-3

3-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde

Cat. No.: B2859085
CAS No.: 1006436-08-3
M. Wt: 247.21
InChI Key: LPYRULLSPSLYCD-UHFFFAOYSA-N
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Description

3-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde is an organic compound with the molecular formula C11H9N3O4 and a molecular weight of 247.21 g/mol . This compound features a benzaldehyde moiety substituted with a methoxy group linked to a pyrazole ring, which is further substituted with a nitro group. The presence of these functional groups imparts unique chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of 3-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde typically involves the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

3-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic media, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

Properties

IUPAC Name

3-[(4-nitropyrazol-1-yl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4/c15-7-9-2-1-3-11(4-9)18-8-13-6-10(5-12-13)14(16)17/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPYRULLSPSLYCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCN2C=C(C=N2)[N+](=O)[O-])C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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